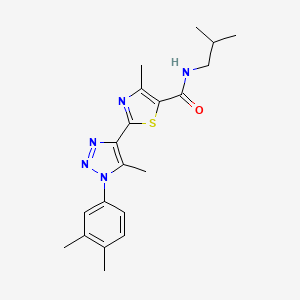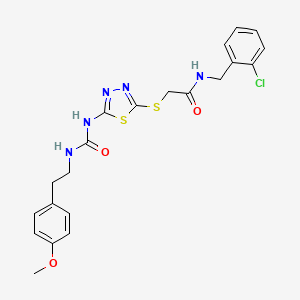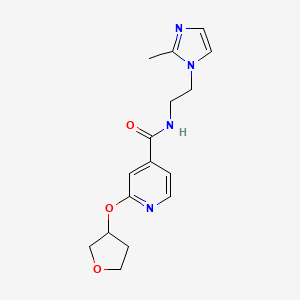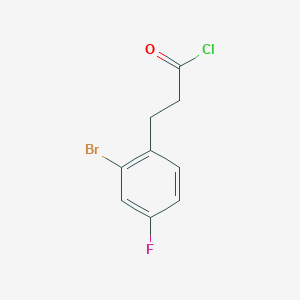
3-Chloro-4-(cyclopropylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(cyclopropylmethoxy)aniline is a chemical compound with the molecular formula C10H12ClNO . It has a molecular weight of 197.66 . The compound is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(cyclopropylmethoxy)aniline is 1S/C10H12ClNO/c11-9-4-3-8 (12)5-10 (9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
Chemical Synthesis and Modification
3-Chloro-4-(cyclopropylmethoxy)aniline, while not directly mentioned, relates closely to chemical processes involvinganiline derivatives and their applications in various fields of research. For example, the study on the introduction of hydroxy groups and the N-iodophenylation of N-arylamides demonstrates the versatility of aniline derivatives in synthesizing compounds with potential for further chemical modifications. This process, involving phenyliodine(III) bis(trifluoroacetate) (PIFA), highlights the capability for targeted chemical transformations, which could be relevant for derivatives similar to 3-Chloro-4-(cyclopropylmethoxy)aniline (Itoh et al., 2002).
Molecular Structure Analysis
Research on aniline hydrochlorides and phosphorus trichloride oxide presents insights into molecular structure and potential chemical reactions that could involve 3-Chloro-4-(cyclopropylmethoxy)aniline. The preparation and X-ray crystal structure analysis offer a foundational understanding of how similar compounds interact and form complex structures, aiding in the development of new materials or pharmaceuticals (Johnson et al., 1989).
Metabolite Synthesis and Characterization
The synthesis and characterization of metabolites, as demonstrated in the study on diclofenac, provide a model for understanding the metabolic transformation and potential bioactivity of aniline derivatives. This research outlines a method for creating and analyzing metabolites, which could be applied to studies on 3-Chloro-4-(cyclopropylmethoxy)aniline and its biological relevance (Kenny et al., 2004).
Fluorescence Studies and Chemical Reactions
Investigations into the fluorescence quenching of boronic acid derivatives using aniline as a quencher shed light on the interactions and mechanisms that could be pertinent to compounds like 3-Chloro-4-(cyclopropylmethoxy)aniline. Understanding these quenching mechanisms can inform the design of fluorescent markers or probes in biological and chemical sensing applications (Geethanjali et al., 2015).
Safety And Hazards
The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNVHQPIZQVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(cyclopropylmethoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)


![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)

![1-[(4-Fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2754123.png)
amine dihydrochloride](/img/structure/B2754124.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2754126.png)

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2754128.png)
![7-ethoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2754129.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)